molecular formula C15H21NO3S B14715870 Piperidine, 1-(p-(isopropylsulfonyl)benzoyl)- CAS No. 20884-76-8

Piperidine, 1-(p-(isopropylsulfonyl)benzoyl)-

Cat. No.: B14715870
CAS No.: 20884-76-8
M. Wt: 295.4 g/mol
InChI Key: MACBFFGOTNOYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 1-(p-(isopropylsulfonyl)benzoyl)- is an organic compound with the molecular formula C15H21NO3S. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a piperidine ring attached to a benzoyl group, which is further substituted with an isopropylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(p-(isopropylsulfonyl)benzoyl)- typically involves the reaction of piperidine with p-(isopropylsulfonyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(p-(isopropylsulfonyl)benzoyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Piperidine, 1-(p-(isopropylsulfonyl)benzoyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperidine, 1-(p-(isopropylsulfonyl)benzoyl)- is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The isopropylsulfonyl group may enhance the compound’s binding affinity to its targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-(p-(isopropylsulfonyl)benzoyl)- is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

20884-76-8

Molecular Formula

C15H21NO3S

Molecular Weight

295.4 g/mol

IUPAC Name

piperidin-1-yl-(4-propan-2-ylsulfonylphenyl)methanone

InChI

InChI=1S/C15H21NO3S/c1-12(2)20(18,19)14-8-6-13(7-9-14)15(17)16-10-4-3-5-11-16/h6-9,12H,3-5,10-11H2,1-2H3

InChI Key

MACBFFGOTNOYMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.